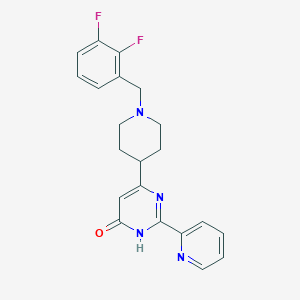

6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one

Description

6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted at the 2-position with a pyridin-2-yl group and at the 6-position with a 1-(2,3-difluorobenzyl)piperidin-4-yl moiety. This compound belongs to a class of pyrimidinone derivatives widely explored for therapeutic applications, including antimicrobial, antiviral, and anticancer agents .

Properties

IUPAC Name |

4-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]-2-pyridin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F2N4O/c22-16-5-3-4-15(20(16)23)13-27-10-7-14(8-11-27)18-12-19(28)26-21(25-18)17-6-1-2-9-24-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJNIPRGQNBUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=O)NC(=N2)C3=CC=CC=N3)CC4=C(C(=CC=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the 2,3-difluorobenzyl group can be introduced via nucleophilic substitution.

Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through a condensation reaction involving a pyridine derivative and appropriate reagents.

Final Coupling: The piperidine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

Catalysis: Using catalysts to enhance reaction rates.

Purification: Employing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

Reduction: Reduction reactions can modify the pyrimidine ring or the difluorobenzyl group.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to Active Sites: Inhibiting or activating enzymes.

Receptor Modulation: Altering the activity of cellular receptors.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural homology with several pyrimidinone derivatives documented in the literature. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Fluorination Impact: The 2,3-difluorobenzyl group in the target compound may confer enhanced metabolic stability compared to non-fluorinated analogues (e.g., 50e with 3,4-dichlorobenzyl) due to reduced susceptibility to oxidative degradation .

- Piperidine Modifications: Substituents on the piperidine ring (e.g., benzyl vs. acetyl) influence solubility and target affinity.

- Pyridin-2-yl vs. Other Heterocycles : The pyridin-2-yl group at the 2-position may engage in hydrogen bonding or π-π stacking interactions distinct from pyridin-3-yl or pyrazolyl substituents .

Pharmacological Activity

- Antibacterial Potential: Analogues like 2-(methylthio)-6-(pyridin-3-yl)pyrimidin-4(3H)-one (BP 5632) demonstrate moderate antibacterial activity, suggesting the target compound may share similar properties .

- Kinase Inhibition: Pyridin-2-yl-substituted pyrimidinones (e.g., 44g in ) show potent cell inhibitory activity, likely via kinase binding. The 2,3-difluorobenzyl group in the target compound may enhance selectivity for specific kinase isoforms .

Physicochemical Properties

- Stability : Fluorine atoms reduce oxidative metabolism, as observed in 54m (2,4-difluorophenyl analogue), which showed stability in acidic conditions .

Biological Activity

6-(1-(2,3-Difluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(3H)-one is a synthetic organic compound belonging to the pyrimidinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-HIV and anticancer properties. This article reviews its biological activity based on diverse research findings, including case studies and relevant data.

- Molecular Formula : C21H20F2N4O

- Molecular Weight : 382.41 g/mol

- CAS Number : 1381504-81-9

The compound features a piperidine ring and a pyrimidinone core, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Kinases : The compound may act as a kinase inhibitor, modulating signal transduction pathways.

- Receptors : It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

These interactions suggest that the compound can alter metabolic pathways, potentially leading to therapeutic effects against diseases like cancer and viral infections.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit significant antiviral activity. For instance, compounds similar to this compound have shown effectiveness against HIV. A specific study noted that a related compound demonstrated good solubility and minimal inhibitory effects on CYP isoforms, indicating a favorable pharmacokinetic profile for potential anti-HIV applications .

Study 1: Anti-HIV Potential

A study published in MDPI explored the pharmacological properties of pyrimidine derivatives, highlighting their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The findings showed that these compounds exhibited selective inhibition of HIV replication with low toxicity profiles . The promising results suggest that further investigation into this compound could yield valuable insights into its efficacy as an anti-HIV agent.

Study 2: Kinase Inhibition

In another investigation focusing on small molecule kinase inhibitors, it was noted that similar pyrimidine derivatives effectively inhibited various kinases associated with cancer cell proliferation. The study emphasized the importance of structural modifications in enhancing biological activity . This highlights the potential for optimizing this compound for better therapeutic outcomes.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Compound A | Anti-HIV | < 5 μM | High selectivity and low toxicity |

| Compound B | Kinase Inhibitor | Sub-micromolar | Multi-target inhibition |

| This compound | Potential Anti-HIV and anticancer | TBD | Needs further investigation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.